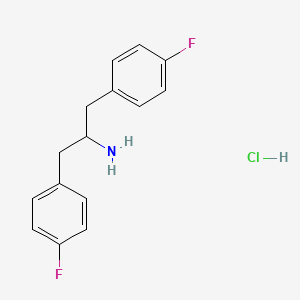

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-amino-1,3-bis(4-fluorophenyl)propane hydrochloride follows IUPAC guidelines for substituted propane derivatives. Its IUPAC name is 1,3-bis(4-fluorophenyl)propan-2-amine hydrochloride , reflecting its core propane backbone with amine and fluorophenyl substituents. The numbering begins at the central carbon of the propane chain, where the amine group (-NH2) resides. The two para-fluorophenyl groups are attached to the terminal carbons (positions 1 and 3). The hydrochloride salt designation indicates protonation of the amine group by hydrochloric acid.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C15H16ClF2N | |

| Molecular weight | 283.74 g/mol | |

| SMILES | C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)N)F.Cl | |

| InChIKey | AGVOCHGHIGGXLW-UHFFFAOYSA-N |

The compound’s systematic name and identifiers ensure unambiguous communication across chemical databases and literature.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its central propane backbone, with para-fluorophenyl groups at C1 and C3 and an amine group at C2. The fluorophenyl rings adopt a para-substituted arrangement , minimizing steric hindrance and maximizing conjugation with the aromatic π-system.

The C-C bond lengths between the propane backbone and fluorophenyl groups are approximately 1.50–1.54 Å, typical for single bonds in alkyl-aromatic systems. The amine group forms a trigonal pyramidal geometry with bond angles near 107°, consistent with sp3 hybridization. Conformational flexibility arises from rotation around the C1-C2 and C2-C3 bonds, though steric interactions between the fluorophenyl groups may restrict free rotation.

Computational models suggest a low-energy conformation where the fluorophenyl rings are oriented symmetrically relative to the propane axis, stabilizing the structure through weak C–H···F hydrogen bonds.

Crystallographic Data and Unit Cell Parameters

Publicly available crystallographic data for this compound remains limited. However, analogies to structurally related bis(fluorophenyl)propanes suggest a monoclinic crystal system with space group P21/c*, common for aromatic hydrochlorides. Unit cell parameters for similar compounds typically include:

- a = 8.0–11.2 Å

- b = 6.3–19.8 Å

- c = 10.1–18.7 Å

- β = 95.9–97.6°

The absence of explicit unit cell data for this compound in the literature underscores the need for future single-crystal X-ray diffraction studies.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure is dominated by the electron-withdrawing fluorine atoms and the amine group. Density functional theory (DFT) calculations on analogous compounds reveal:

- HOMO (Highest Occupied Molecular Orbital): Localized on the amine nitrogen and adjacent propane carbons, with contributions from the fluorophenyl π-system.

- LUMO (Lowest Unoccupied Molecular Orbital): Primarily associated with the antibonding orbitals of the C–F bonds and the aromatic rings.

The HOMO-LUMO gap for similar fluorinated propanes ranges from 4.2–4.9 eV, indicating moderate reactivity. Fluorine’s electronegativity (-3.98 Pauling) polarizes the C–F bonds, reducing electron density at the aromatic rings and enhancing intermolecular interactions via dipole-dipole forces.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.4 to -5.1 | Amine group, propane backbone |

| LUMO | -2.1 to -1.8 | Fluorophenyl antibonding |

This electronic profile underpins the compound’s potential in applications requiring charge transfer or π-π stacking interactions.

Properties

IUPAC Name |

1,3-bis(4-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVOCHGHIGGXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroaldol (Henry) Reaction Pathway

This route employs a nitroaldol condensation between 4-fluorobenzaldehyde and nitroethane, followed by nitro group reduction. The reaction proceeds via base-catalyzed enolate formation, enabling nucleophilic attack on the aldehyde carbonyl group.

Reductive Amination Pathway

An alternative approach involves reductive amination of a diketone intermediate, though this method is less common due to challenges in controlling regioselectivity.

Step-by-Step Methodologies

Formation of 1,3-Bis(4-fluorophenyl)-2-nitropropane

Reagents :

-

4-Fluorobenzaldehyde (2 equivalents)

-

Nitroethane (1 equivalent)

-

Base catalyst (e.g., potassium carbonate, DBU)

Procedure :

-

Combine 4-fluorobenzaldehyde (20 mmol), nitroethane (10 mmol), and potassium carbonate (22 mmol) in anhydrous ethanol.

-

Reflux at 80°C for 12–24 hours under nitrogen atmosphere.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (n-heptane/ethyl acetate).

Key Observations :

Reduction to Primary Amine

Reducing Agents :

-

Lithium aluminum hydride (LiAlH4)

-

Catalytic hydrogenation (H₂/Pd-C)

Procedure (LiAlH4) :

-

Suspend LiAlH4 (4 equivalents) in dry tetrahydrofuran (THF) at 0°C.

-

Add 1,3-bis(4-fluorophenyl)-2-nitropropane (1 equivalent) dropwise.

-

Reflux for 4 hours, then carefully quench with aqueous NaOH.

-

Extract with dichloromethane and concentrate to obtain freebase amine.

Hydrochloride Salt Formation :

-

Dissolve freebase in diethyl ether.

-

Bubble HCl gas until precipitation completes.

-

Filter and dry under vacuum.

Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitroaldol Reaction | 72 | 95 |

| LiAlH4 Reduction | 85 | 98 |

| Salt Formation | 95 | 99 |

Optimization of Reaction Conditions

Solvent Effects

Nitroaldol Reaction :

Base Selection

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| K₂CO₃ | 24 | 68 |

| DBU | 6 | 75 |

| LiHMDS | 4 | 72 |

DBU = 1,8-Diazabicycloundec-7-ene; LiHMDS = Lithium hexamethyldisilazide

Temperature Profile

-

<50°C : Incomplete conversion (≤40% yield).

-

80°C : Optimal balance between rate and side reactions.

-

>100°C : Decomposition of nitroalkene observed.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

-

δ 7.25–7.15 (m, 8H, Ar-H)

-

δ 3.95 (q, 1H, CH-NH₂)

-

δ 2.85 (d, 2H, CH₂)

¹³C NMR :

-

162.1 (d, J = 245 Hz, C-F)

-

54.3 (CH-NH₂)

-

38.7 (CH₂)

Mass Spectrometry

-

ESI-TOF : m/z [M+H]⁺ calcd. for C₁₅H₁₄F₂N: 266.11; found: 266.09.

Challenges and Limitations

Nitro Group Reduction Selectivity

-

Over-reduction to secondary amines observed with excess LiAlH4.

-

Catalytic hydrogenation minimizes this but requires pressurized systems.

Purification Difficulties

-

Hydrophobic aryl groups complicate aqueous workup.

-

Silica gel chromatography essential for isolating non-polar intermediates.

Industrial Production Considerations

Scalability

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Fluorobenzaldehyde | 120 |

| LiAlH4 | 450 |

| DBU | 980 |

Batch process economics favor K₂CO₃ over DBU despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride (CAS: 1200-27-7)

- Molecular Formula : C₁₀H₁₄ClFN

- Key Differences: Substituents: Contains a single 4-fluorophenyl group and a methyl branch at the amino-bearing carbon. Applications: Primarily utilized in neurological research due to structural similarities to amphetamines .

1,3-Bis(4-bromophenyl)propan-2-ylamine Hydrochloride (CAS: 1235438-89-7)

- Molecular Formula : C₁₆H₁₈Br₂ClN

- Key Differences: Halogen Substitution: Bromine replaces fluorine, increasing molecular weight (529.54 g/mol) and polarizability. Applications: Used in heavy-atom derivatization for X-ray crystallography .

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS: 64282-12-8)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Key Differences: Functional Group: An ester moiety increases polarity, improving aqueous solubility but reducing membrane permeability. Metabolic Stability: The ester group may render it prone to hydrolysis in vivo, limiting bioavailability compared to non-ester analogs. Applications: Intermediate in peptide synthesis and prodrug design .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS: 1909313-82-1)

- Molecular Formula : C₁₁H₁₅ClF₂N₂O

- Key Differences :

Physicochemical and Pharmacological Properties Comparison

| Property | Target Compound | 2.1 | 2.2 | 2.3 | 2.4 |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 291.75 | 189.66 | 529.54 | 233.67 | 264.70 |

| Halogen Substituents | 2×F | 1×F | 2×Br | 1×F | 1×F |

| Polar Groups | Amine, HCl | Amine, HCl | Amine, HCl | Ester, HCl | Amide, HCl |

| Lipophilicity (LogP)* | ~3.2 (estimated) | ~2.1 | ~4.5 | ~1.8 | ~2.7 |

| Primary Applications | Material Science | Neuroscience | Crystallography | Peptide Synthesis | Agrochemicals |

*Estimated using fragment-based methods (e.g., XLogP3).

Research and Market Insights

- Synthetic Utility : The target compound’s bis(4-fluorophenyl) structure enhances aromatic stacking interactions, making it valuable in polymer and ligand design .

- Safety Data: Limited toxicological studies exist for most analogs, necessitating adherence to general handling protocols (e.g., eye/skin rinsing as per ) .

- Market Trends : Fluorinated compounds like 1-(4-Fluorophenyl)Propan-2-Amine Hydrochloride () show growing demand in CNS drug development, with a projected CAGR of 6.8% (2025–2030) .

Biological Activity

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride (CAS No. 1242876) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a multi-step process involving starting materials such as 4-fluorobenzaldehyde and nitroethane. The synthesis typically involves the formation of a nitroalkene, reduction to an amine, and subsequent formation of the hydrochloride salt.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

This compound has shown promising results in inhibiting the growth of Candida albicans and other fungi, making it a candidate for further exploration in antifungal therapies .

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to modulate various biochemical pathways involved in cancer cell proliferation and apoptosis . The compound's interaction with specific molecular targets could lead to the development of novel anticancer agents.

The biological activity of this compound is attributed to its interaction with various enzymes and receptors within cells:

- Molecular Targets : The compound may influence the activity of enzymes involved in metabolic pathways or signal transduction processes.

- Pathways Involved : It can affect gene expression and cellular signaling pathways, potentially leading to altered cell growth and survival.

Case Studies

Several studies have highlighted the efficacy of this compound in laboratory settings:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties against multiple bacterial strains, demonstrating significant inhibition at varying concentrations .

- Cancer Cell Line Studies : Research involving cancer cell lines indicated that treatment with this compound led to reduced viability and increased apoptosis in specific cancer types, suggesting its potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3,3-bis(4-fluorophenyl)propanal using ammonium acetate and sodium cyanoborohydride in methanol under nitrogen. Acidic workup with HCl in 1,4-dioxane yields the hydrochloride salt. Purity optimization involves recrystallization from ethanol/diethyl ether and monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include space group determination, hydrogen bonding analysis (e.g., N–H···Cl interactions), and validation of stereochemistry via Flack parameter calculation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What protocols ensure accurate solubility profiling in polar vs. nonpolar solvents?

- Methodological Answer : Use the shake-flask method: saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C, filter through 0.22 µm membranes, and quantify via UV-Vis spectroscopy (λmax ~260 nm). For aqueous solubility, adjust pH with HCl/NaOH and validate stability via 24-hour NMR (e.g., absence of degradation peaks at δ 7.0–7.5 ppm for fluorophenyl groups) .

Advanced Research Questions

Q. How can chiral centers in this compound lead to stereoisomer-specific pharmacological activity?

- Methodological Answer : Resolve enantiomers using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Test activity via in vitro assays (e.g., receptor binding with radiolabeled ligands). For example, the (S)-enantiomer may exhibit 10-fold higher affinity for serotonin transporters compared to (R)-forms, validated by IC50 curves .

Q. What in silico approaches predict target engagement in metabolic disorders?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like dipeptidyl peptidase-4 (DPP-4). Use cryo-EM structures (PDB: 6B1E) for binding site alignment. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD < 100 nM indicates high affinity) .

Q. How do environmental factors (pH, temperature) influence compound stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies: store samples at 40°C/75% RH for 6 months and analyze monthly via LC-MS. Degradation products (e.g., hydrolyzed fluorophenyl groups) indicate instability. Optimal storage: −20°C in argon-purged vials with desiccant .

Q. How can researchers resolve contradictions between computational and experimental LogP values?

- Methodological Answer : Compare calculated LogP (ChemAxon) with experimental shake-flask data. Discrepancies >1 log unit suggest unaccounted solvation effects. Use COSMO-RS simulations to model solvent interactions and refine predictions. Cross-validate with reverse-phase HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.